What are the chemical properties of 2,2-Diallyl-4,4-biphenol
What are the chemical properties of 2,2-Diallyl-4,4-biphenol
An In-Depth Technical Guide to the Chemical Properties of 2,2'-Diallyl-4,4'-biphenol
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2,2'-Diallyl-4,4'-biphenol (CAS No. 6942-01-4). As a functionalized biphenol derivative, this molecule serves as a critical building block in the field of polymer chemistry, particularly in the development of high-performance thermosetting resins. The presence of both reactive phenolic hydroxyl groups and polymerizable allyl moieties on a rigid biphenyl backbone imparts a unique combination of thermal stability, cross-linking capability, and toughness to the resulting polymers. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile monomer.
Introduction: The Strategic Value of a Difunctional Monomer
2,2'-Diallyl-4,4'-biphenol is an aromatic diol distinguished by the presence of an allyl group ortho to each hydroxyl group on the 4,4'-biphenol core. This specific substitution pattern is not arbitrary; it is the direct result of a strategic synthetic pathway designed to place reactive functionalities at key positions. The parent 4,4'-biphenol structure is known for conferring rigidity and high thermal stability in polymers such as liquid crystal polymers and polysulfones.[1] The addition of two allyl groups introduces sites for covalent cross-linking, enabling the formation of robust, three-dimensional polymer networks.
The primary utility of 2,2'-Diallyl-4,4'-biphenol lies in its role as a specialty monomer or modifier in advanced resin systems. It is particularly valuable in applications demanding superior thermal performance and mechanical toughness, such as in benzoxazine or bismaleimide resins for aerospace and electronics applications.[2] The molecule's dual functionality allows for a two-stage curing process: an initial polymerization or reaction involving the phenolic hydroxyls, followed by a high-temperature cure utilizing the allyl groups. This guide will elucidate the synthesis, characterization, and chemical behavior that underpin these critical applications.
Synthesis and Mechanistic Pathway
The synthesis of 2,2'-Diallyl-4,4'-biphenol is a classic two-step process rooted in fundamental organic reactions: O-allylation of the parent biphenol followed by a thermal, intramolecular rearrangement. This approach provides excellent control over the final regiochemistry.
Overall Synthesis Workflow
The synthesis begins with commercially available 4,4'-biphenol and introduces the allyl groups via an intermediate ether, which then rearranges to the final product upon heating.
Caption: Overall two-step synthesis of 2,2'-Diallyl-4,4'-biphenol.
Step 1: O-Allylation of 4,4'-Biphenol
Causality: The first step involves converting the phenolic hydroxyl groups into allyl ethers. This is necessary to position the allyl groups for the subsequent rearrangement. The Williamson ether synthesis is the standard and most efficient method for this transformation. It requires deprotonation of the weakly acidic phenol with a suitable base to form a more nucleophilic phenoxide, which then displaces a halide from an allyl electrophile.
Experimental Protocol (Representative):
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Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. All glassware must be thoroughly dried.[3]
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Reagents: To the flask, add 4,4'-biphenol (1.0 eq.), a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq.), and a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).
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Reaction: Stir the suspension under a nitrogen atmosphere. Add allyl bromide or allyl chloride (2.2 eq.) dropwise to the mixture.
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Heating: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. The filtrate is concentrated under reduced pressure using a rotary evaporator.
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Purification: The crude product is dissolved in a suitable organic solvent like dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4,4'-Bis(allyloxy)biphenyl, which can be purified further by recrystallization.
Step 2: Aromatic Claisen Rearrangement
Causality and Mechanism: This step is the cornerstone of the synthesis. The Claisen rearrangement is a[4][4]-sigmatropic rearrangement, a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state.[5][6] Heating the 4,4'-Bis(allyloxy)biphenyl provides the thermal energy required to overcome the activation barrier. The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. This initially forms a non-aromatic dienone intermediate, which rapidly tautomerizes to restore the energetically favorable aromatic phenol, driving the reaction to completion.[5]
Caption: Mechanism of the aromatic Claisen rearrangement.
Experimental Protocol (Representative):
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Setup: Place the purified 4,4'-Bis(allyloxy)biphenyl into a reaction vessel suitable for high temperatures, equipped with a condenser and a thermometer. The reaction is often performed neat (solvent-free) or in a high-boiling inert solvent like trichlorobenzene or N,N-diethylaniline to ensure a homogeneous reaction phase.[7]
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Heating: Heat the material under a nitrogen atmosphere to a temperature between 180°C and 220°C.[7] The optimal temperature must be carefully controlled to promote the rearrangement while minimizing potential side reactions or degradation.
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Monitoring: The reaction progress is monitored over several hours until TLC or HPLC analysis indicates the complete consumption of the starting material.
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Purification: The resulting crude 2,2'-Diallyl-4,4'-biphenol is often a dark, viscous oil or solid. It can be purified by vacuum distillation or, more commonly, by column chromatography on silica gel.[7] Recrystallization from a suitable solvent system (e.g., toluene/hexane) can yield the final product as a crystalline solid.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 2,2'-Diallyl-4,4'-biphenol are essential for its identification, quality control, and for predicting its behavior in formulations.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 6942-01-4 | [8] |
| Molecular Formula | C₁₈H₁₈O₂ | Inferred |
| Molecular Weight | 266.34 g/mol | Calculated |
| Appearance | Crystalline Solid | [8] |
| Melting Point | 80-81 °C | [8] |
| Solubility | Soluble in common organic solvents (acetone, THF, chloroform); Insoluble in water. | Inferred |
Spectroscopic Characterization
3.2.1 ¹H and ¹³C NMR Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for confirming the structure, particularly the regiochemistry of the allyl group placement. The predicted spectra are based on the analysis of 4,4'-biphenol and related allyl phenols.
| ¹H NMR (Predicted in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 6.8 - 7.3 | m | 6H | Aromatic Protons |
| -OH | ~5.0 | s (broad) | 2H | Phenolic Hydroxyl |
| -CH₂-CH =CH₂ | 5.9 - 6.1 | m | 2H | Internal Vinylic Proton |
| -CH₂-CH=CH₂ | 5.0 - 5.2 | m | 4H | Terminal Vinylic Protons |
| Ar-CH₂ -CH=CH₂ | ~3.4 | d | 4H | Allylic Protons |
| ¹³C NMR (Predicted in CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Ar-C -O | 150 - 155 | Phenolic Carbon |
| C =C (Internal) | 135 - 138 | Internal Vinylic Carbon |
| Ar-C (Substituted) | 125 - 140 | Aromatic Quaternary Carbons |
| Ar-C -H | 115 - 130 | Aromatic Methine Carbons |
| C =C (Terminal) | 115 - 118 | Terminal Vinylic Carbon |
| Ar-C H₂- | 33 - 36 | Allylic Carbon |
3.2.2 Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify key functional groups. The spectrum of 2,2'-Diallyl-4,4'-biphenol would be dominated by absorptions from the hydroxyl, aromatic, and allyl groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| O-H Stretch | 3200 - 3500 | Broad, strong (H-bonding) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, sharp |
| C-H Stretch (Allyl, sp²) | 3050 - 3080 | Medium, sharp |
| C-H Stretch (Allyl, sp³) | 2850 - 2960 | Medium |
| C=C Stretch (Vinyl) | 1640 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Multiple medium-strong bands |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
| =C-H Bend (Out-of-plane) | 910 - 990 | Strong |
3.2.3 Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information on the molecular weight and fragmentation pattern. For 2,2'-Diallyl-4,4'-biphenol, Electron Ionization (EI) would likely produce a prominent molecular ion peak.
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Molecular Ion (M⁺∙): Expected at m/z = 266.
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Key Fragmentation: A primary fragmentation pathway would be the benzylic cleavage to lose an allyl radical (∙C₃H₅), resulting in a stable ion at m/z = 225. Further fragmentation of the biphenyl core would also be observed.
Chemical Reactivity and Polymerization
The utility of 2,2'-Diallyl-4,4'-biphenol is defined by the distinct reactivity of its two functional groups: the phenolic hydroxyls and the terminal allyl groups.
Reactivity of Phenolic Hydroxyls
The hydroxyl groups are weakly acidic and can undergo reactions typical of phenols, including:
-
Etherification and Esterification: To form various derivatives.
-
Mannich Reaction: Reaction with an amine and formaldehyde to form benzoxazine rings, a key application area.[2][9]
-
Reaction with Epoxides: The hydroxyl group can act as a nucleophile to open epoxide rings, a common curing reaction in epoxy resin systems.
Reactivity of Allyl Groups
The allyl groups are the primary sites for polymerization and cross-linking, which typically occurs at elevated temperatures (>200 °C). This thermal curing process transforms the material from a low-viscosity liquid or solid monomer into a rigid, intractable thermoset.
Key Polymerization Reactions:
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Thermal Free-Radical Polymerization: Upon heating, the allyl double bonds can polymerize to form a cross-linked network. This process can be accelerated by the addition of a free-radical initiator.
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Ene Reaction: The allyl groups can participate in 'ene' reactions with suitable enophiles, such as the double bonds of bismaleimides, leading to network formation.
-
Thiol-Ene Reaction: A highly efficient and popular click chemistry reaction where the allyl groups react rapidly with thiols in the presence of a photo- or thermal initiator.
Caption: General scheme for thermal curing involving 2,2'-Diallyl-4,4'-biphenol.
Applications in Materials Science
The unique chemical structure of 2,2'-Diallyl-4,4'-biphenol makes it a high-value component for advanced materials.
-
Toughening Agent for Bismaleimide (BMI) Resins: BMI resins are known for their high thermal stability but are often brittle. Blending with 2,2'-Diallyl-4,4'-biphenol introduces flexible allyl chains that can co-react during curing, significantly improving the toughness of the final composite material.[2]
-
Benzoxazine Resin Monomer: It serves as a precursor in the synthesis of novel benzoxazine resins. The resulting polybenzoxazines exhibit excellent thermal stability, low water absorption, and superior dielectric properties, making them suitable for printed circuit boards and other electronic applications.[9][10]
-
Modifier for Epoxy Resins: When incorporated into epoxy formulations, it can increase the glass transition temperature (Tg) and thermal stability of the cured network.
Conclusion
2,2'-Diallyl-4,4'-biphenol is a strategically designed monomer that bridges the gap between high thermal stability and processability in thermosetting polymers. Its synthesis via a reliable O-allylation and Claisen rearrangement pathway allows for precise control over its structure. The dual reactivity of its phenolic and allyl functional groups provides a versatile platform for creating highly cross-linked, robust polymer networks with enhanced thermomechanical properties. For scientists and engineers in the field of advanced materials, 2,2'-Diallyl-4,4'-biphenol offers a powerful tool for formulating the next generation of high-performance composites and adhesives.
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